molecular formula C36H71NO3 B13865585 C18 Ceramide-13C2,D2

C18 Ceramide-13C2,D2

Cat. No.: B13865585
M. Wt: 570.0 g/mol
InChI Key: VODZWWMEJITOND-ASBUDYAPSA-N
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Description

C18 Ceramide-13C2,D2 is a deuterated and carbon-13 labeled sphingolipid ceramide. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. The molecular formula of this compound is C34H69D2NO3, and it has a molecular weight of 569.95 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18 Ceramide-13C2,D2 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the ceramide structureThe isotopic labeling is achieved through the use of deuterated and carbon-13 labeled reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure the incorporation of isotopes at specific positions within the molecule. The production is carried out under controlled environments to maintain the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

C18 Ceramide-13C2,D2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions include hydroxylated ceramides, reduced ceramides, and substituted ceramides. These products are often used in further studies to understand the biological and chemical properties of ceramides .

Scientific Research Applications

C18 Ceramide-13C2,D2 has a wide range of applications in scientific research, including:

Mechanism of Action

C18 Ceramide-13C2,D2 exerts its effects by modulating various cellular pathways. It is known to inhibit the mitochondrial permeability transition pore, which plays a crucial role in apoptosis and cell survival. The compound also affects the PI3K/AKT pathway, leading to alterations in cell growth and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C18 Ceramide-13C2,D2 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. This labeling provides a significant advantage in research applications, enabling precise tracking and quantification of the compound in biological systems .

Properties

Molecular Formula

C36H71NO3

Molecular Weight

570.0 g/mol

IUPAC Name

N-[(E,2S,3R)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]octadecanamide

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1/i33+1D2,34+1

InChI Key

VODZWWMEJITOND-ASBUDYAPSA-N

Isomeric SMILES

[2H][13C]([2H])([13C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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